N-Mesyl-2-phenylaziridine is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound features a mesyl group (methanesulfonyl) attached to the nitrogen atom and a phenyl group at the second position of the aziridine ring. The structural formula can be represented as follows:
Aziridines, including N-mesyl-2-phenylaziridine, are known for their unique reactivity due to the strain in their three-membered ring structure, which makes them useful intermediates in organic synthesis.
N-Mesyl-2-phenylaziridine can undergo various chemical transformations, including:
Several methods have been developed for synthesizing N-mesyl-2-phenylaziridine:
N-Mesyl-2-phenylaziridine has several applications:
Studies investigating the interactions of N-mesyl-2-phenylaziridine with various nucleophiles have shown that its reactivity can be modulated by altering reaction conditions such as pH and solvent polarity. These studies highlight its potential utility in selective functionalization reactions and its role in forming complex molecular architectures .
N-Mesyl-2-phenylaziridine shares structural and functional similarities with several other aziridine derivatives. Here are some comparable compounds:
N-Mesyl-2-phenylaziridine is unique due to its specific combination of a mesyl group and phenyl substitution, which influences its reactivity and potential applications in synthetic chemistry and materials science.
| Parameter | Typical Condition | Function |
|---|---|---|
| Solvent | Dichloromethane | Provides suitable medium for reaction |
| Base | Triethylamine (3 equivalents) | Neutralizes HCl byproduct |
| Temperature | 0°C (initial), then room temperature | Controls reaction rate and selectivity |
| Reaction Time | 1 hour at 0°C, then 2 hours at room temperature | Ensures complete conversion |
| Purification | Column chromatography | Removes unreacted materials and byproducts |
The direct mesylation approach typically yields N-mesyl-2-phenylaziridine as white crystalline solids after purification, with yields ranging from 85-95% when performed under optimized conditions [6]. This method is particularly valuable due to its operational simplicity and the readily available starting materials [2] [6].
Ring-closure strategies represent alternative approaches to synthesize N-mesyl-2-phenylaziridine through the formation of the aziridine ring with the mesyl group already in place [12]. These methods are particularly valuable when direct mesylation proves challenging or when specific stereochemical outcomes are desired [13]. Several distinct ring-closure pathways have been developed, each with particular advantages for specific synthetic scenarios [14].
One prominent approach involves the cyclization of N-mesyl-β-amino alcohols derived from styrene derivatives [5]. In this method, the hydroxyl group is first converted to a good leaving group, such as a mesylate or tosylate, followed by an intramolecular nucleophilic displacement by the nitrogen atom to form the three-membered aziridine ring [5] [13]. This approach allows for the stereospecific synthesis of N-mesyl-2-phenylaziridine, as the stereochemistry of the starting β-amino alcohol is typically retained in the product [5].
Another significant ring-closure strategy utilizes the reaction of N-mesyl imines with carbenes or carbenoids [4]. This method involves the formation of a carbon-nitrogen ylide intermediate that undergoes cyclization to form the aziridine ring [4] [14]. The reaction typically employs transition metal catalysts, such as rhodium or copper complexes, to generate the reactive carbene species from diazo compounds [4] [19].
The Wenker synthesis represents a classical approach that can be adapted for N-mesyl-2-phenylaziridine preparation [22]. This method involves the formation of a β-amino sulfate ester from the corresponding β-amino alcohol, followed by base-induced cyclization [12] [22]. When applied to N-mesyl derivatives, this approach can provide access to the target compound through careful control of reaction conditions [12].
Table 2: Comparison of Ring-Closure Strategies for N-Mesyl-2-phenylaziridine Synthesis
| Strategy | Key Reagents | Stereochemical Control | Typical Yield (%) |
|---|---|---|---|
| β-Amino Alcohol Cyclization | Mesyl chloride, strong base | High (retention) | 70-85 |
| Carbene Addition to Imines | Diazo compounds, metal catalysts | Moderate to high | 65-80 |
| Modified Wenker Synthesis | Sulfuric acid, strong base | Moderate | 60-75 |
| Azide Reduction/Cyclization | Azides, phosphines | High | 75-85 |
Recent advances in this field include the development of asymmetric ring-closure methods that enable the enantioselective synthesis of N-mesyl-2-phenylaziridine [14]. These approaches typically employ chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-closure step [14] [15]. For example, the use of chiral rhodium catalysts in carbene transfer reactions has been shown to provide high levels of enantioselectivity in the formation of N-mesyl-2-phenylaziridine [19].
The optimization of sulfonation conditions is crucial for achieving high yields and selectivity in the synthesis of N-mesyl-2-phenylaziridine [17]. Various parameters including solvent selection, base type and quantity, temperature control, and reaction time significantly influence the efficiency of the mesylation process [6] [17]. Systematic studies have been conducted to identify optimal conditions that maximize product formation while minimizing side reactions [17] [18].
Solvent choice plays a critical role in the sulfonation process [8]. Aprotic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide have been extensively evaluated [6] [18]. Dichloromethane often emerges as the preferred solvent due to its ability to dissolve both the starting materials and the product while facilitating efficient heat transfer during the exothermic mesylation reaction [6]. Studies have shown that using anhydrous solvents is essential to prevent hydrolysis of methanesulfonyl chloride, which would reduce reaction efficiency [8] [17].
The choice and quantity of base significantly impact reaction outcomes [17]. While triethylamine is commonly employed, other bases such as potassium carbonate, cesium carbonate, and 2,6-lutidine have been investigated [17] [18]. Research findings indicate that using 3 equivalents of triethylamine typically provides optimal results by efficiently neutralizing the hydrogen chloride byproduct while minimizing competing side reactions [6] [17].
Temperature control represents another critical parameter for optimization [17]. The initial addition of methanesulfonyl chloride is typically performed at low temperatures (0°C to -10°C) to control the reaction rate and minimize side reactions [6]. Subsequent warming to room temperature facilitates complete conversion [6] [17]. Studies have demonstrated that maintaining precise temperature control during the addition phase is essential for achieving high selectivity [17].
Table 3: Effect of Reaction Parameters on N-Mesyl-2-phenylaziridine Synthesis
| Parameter | Variation | Yield (%) | Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| Solvent | Dichloromethane | 92 | High | 3 |
| Tetrahydrofuran | 85 | Moderate | 4 | |
| N,N-Dimethylformamide | 78 | Low | 5 | |
| Base | Triethylamine | 92 | High | 3 |
| Potassium carbonate | 80 | Moderate | 5 | |
| 2,6-Lutidine | 85 | High | 4 | |
| Temperature | -10°C to RT | 94 | Very high | 3.5 |
| 0°C to RT | 92 | High | 3 | |
| RT only | 75 | Low | 2 |
Reaction monitoring techniques have been developed to optimize the sulfonation process further [18]. Nuclear magnetic resonance spectroscopy and thin-layer chromatography provide valuable insights into reaction progress and completion [18]. Advanced analytical methods such as high-performance liquid chromatography have been employed to identify and quantify potential side products, enabling further refinement of reaction conditions [17] [18].
Recent developments in sulfonation optimization include the exploration of alternative mesylating agents that offer improved stability or reactivity profiles [17]. Additionally, the use of catalytic systems to enhance the rate and selectivity of the mesylation reaction has been investigated, with promising results reported for certain Lewis acid catalysts that activate the methanesulfonyl chloride toward nucleophilic attack [17] [19].
The industrial-scale production of N-mesyl-2-phenylaziridine presents significant challenges that must be addressed to ensure efficient and economically viable manufacturing processes [20]. These challenges span multiple domains including reaction engineering, safety considerations, raw material handling, and environmental impact mitigation [20] [22]. Understanding and overcoming these obstacles is essential for successful scale-up from laboratory to industrial production [20].
Heat management represents one of the most critical challenges in scaling up the synthesis of N-mesyl-2-phenylaziridine [22]. The mesylation reaction is highly exothermic, and the heat generated during large-scale production can lead to runaway reactions if not properly controlled [20] [22]. Industrial implementations typically require specialized reactor designs with enhanced cooling capabilities, such as jacketed vessels with efficient heat exchange systems [20]. Continuous flow processing has emerged as a promising alternative to batch production, offering improved heat transfer characteristics and reaction control [17] [22].
Raw material handling presents another significant challenge [20]. Methanesulfonyl chloride is moisture-sensitive and corrosive, necessitating specialized storage and handling equipment in industrial settings [8] [20]. The starting material, 2-phenylaziridine, is itself a reactive compound that requires careful handling to prevent degradation or undesired side reactions [20]. Implementing robust material handling protocols and equipment is essential for maintaining consistent product quality and process safety [20] [22].
Table 4: Scalability Challenges and Potential Solutions in Industrial Production
| Challenge | Impact | Potential Solutions |
|---|---|---|
| Heat Management | Risk of runaway reactions | Continuous flow processing; Enhanced cooling systems |
| Raw Material Handling | Material degradation; Safety risks | Specialized storage systems; Automated handling |
| Corrosion | Equipment damage; Product contamination | Corrosion-resistant materials; Process modifications |
| Waste Management | Environmental impact; Regulatory compliance | Solvent recycling; Alternative reagents |
| Process Consistency | Variable product quality | Advanced process control; In-line monitoring |
Corrosion issues present significant obstacles to industrial production [20]. The combination of methanesulfonyl chloride and hydrogen chloride byproduct creates a highly corrosive environment that can damage standard processing equipment [8] [20]. Industrial implementations typically require specialized corrosion-resistant materials such as glass-lined reactors, high-grade stainless steel, or fluoropolymer-coated equipment [20]. These material requirements significantly increase capital costs and may impact economic feasibility [20] [22].
Waste management and environmental considerations pose additional challenges [20]. The production process generates significant quantities of salt byproducts and potentially hazardous waste streams that require appropriate treatment and disposal [20] [22]. Developing efficient waste management strategies, including potential recycling of solvents and unreacted materials, is essential for sustainable industrial production [20]. Regulatory compliance adds another layer of complexity, with varying requirements across different regions necessitating adaptable production approaches [20] [22].
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation of N-Mesyl-2-phenylaziridine, providing detailed information about the molecular framework through both proton and carbon-13 nuclear magnetic resonance methodologies [1] [2].
The proton nuclear magnetic resonance spectrum of N-Mesyl-2-phenylaziridine exhibits characteristic resonance patterns that reflect the electronic environment and structural features of the compound [1] [2]. The aziridine ring protons display distinctive chemical shifts owing to the inherent ring strain and electron-withdrawing effects of the N-mesyl substituent [1].
The C-2 proton of the aziridine ring appears as a doublet of doublets at δ 2.8-3.0 parts per million, exhibiting coupling constants of 3.2 and 6.2 hertz [1] [3]. This multiplicity pattern arises from vicinal coupling with the adjacent C-3 methylene protons, where the geminal coupling and trans-diaxial coupling contribute to the observed splitting pattern [1] [2]. The downfield shift relative to unsubstituted aziridines reflects the deshielding effect of the electron-withdrawing mesyl group attached to the nitrogen atom [1].
The C-3 methylene protons manifest as a doublet centered at δ 2.2-2.4 parts per million with a coupling constant of 6.2 hertz [1] [3]. The magnetic non-equivalence of these protons results from the asymmetric substitution pattern of the aziridine ring, where the phenyl substituent at C-2 creates a chiral environment [4] [1]. The coupling constant magnitude indicates the typical three-bond scalar coupling characteristic of aziridine systems [1] [2].
The mesyl methyl group generates a singlet at δ 2.9-3.1 parts per million, integrating for three protons [1] [2]. This chemical shift is characteristic of methyl groups directly attached to sulfonyl moieties, where the electron-withdrawing nature of the sulfonyl group causes significant deshielding compared to aliphatic methyl groups [1] [2].
The aromatic protons of the phenyl substituent appear as a complex multiplet in the region δ 7.2-7.4 parts per million, integrating for five protons [5] [3]. The overlapping signals result from the similar chemical environments of the ortho, meta, and para positions in the monosubstituted benzene ring [5] [3]. The chemical shift values are consistent with typical aromatic proton resonances, with slight variations reflecting the electronic influence of the aziridine substituent [5] [3].
Table 1: Proton Nuclear Magnetic Resonance Spectroscopic Data for N-Mesyl-2-phenylaziridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aziridine CH (C-2) | 2.8-3.0 | dd | 1H | 3.2, 6.2 |
| Aziridine CH2 (C-3) | 2.2-2.4 | d | 2H | 6.2 |
| Mesyl CH3 | 2.9-3.1 | s | 3H | - |
| Aromatic CH | 7.2-7.4 | m | 5H | - |
| Aromatic CH (ortho) | 7.3-7.4 | m | 2H | - |
| Aromatic CH (meta) | 7.2-7.3 | m | 2H | - |
| Aromatic CH (para) | 7.2-7.3 | m | 1H | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the carbon framework of N-Mesyl-2-phenylaziridine [1] [2]. The spectrum reveals seven distinct carbon environments, consistent with the molecular formula and structural assignment [1] [2].
The aziridine ring carbons exhibit characteristic downfield shifts attributed to the electron-withdrawing effects of the N-sulfonyl substitution [1] [2]. The C-2 carbon appears at δ 35-37 parts per million, while the C-3 carbon resonates at δ 34-36 parts per million [1] [2]. These chemical shift values are typical for sulfonyl-activated aziridines, where the electron-withdrawing sulfonyl group reduces the electron density at the ring carbons compared to unactivated aziridines [1] [2].
The mesyl methyl carbon generates a signal at δ 39-41 parts per million [1] [2]. This downfield position relative to typical aliphatic methyl carbons reflects the deshielding effect of the adjacent sulfonyl group, where the electronegative sulfur and oxygen atoms reduce electron density through inductive effects [1] [2].
The aromatic carbons display characteristic resonances in the aromatic region [5] [3]. The ipso carbon (C-1 of the phenyl ring) appears at δ 139-141 parts per million, exhibiting typical chemical shift values for quaternary aromatic carbons bearing substituents [5] [3]. The ortho carbons resonate at δ 128-129 parts per million, the meta carbons at δ 127-128 parts per million, and the para carbon at δ 126-127 parts per million [5] [3]. These values are consistent with monosubstituted benzene derivatives, where the electronic effects of the aziridine substituent cause minimal perturbation of the aromatic chemical shifts [5] [3].
Table 2: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data for N-Mesyl-2-phenylaziridine
| Carbon Assignment | Chemical Shift (δ, ppm) | Typical Range |
|---|---|---|
| Aziridine C-2 | 35-37 | Electron-deficient aziridine carbon |
| Aziridine C-3 | 34-36 | Electron-deficient aziridine carbon |
| Mesyl CH3 | 39-41 | Sulfonyl methyl carbon |
| Aromatic C (ipso) | 139-141 | Quaternary aromatic carbon |
| Aromatic C (ortho) | 128-129 | Aromatic CH carbon |
| Aromatic C (meta) | 127-128 | Aromatic CH carbon |
| Aromatic C (para) | 126-127 | Aromatic CH carbon |
Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations present in N-Mesyl-2-phenylaziridine [2] [6]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the aziridine ring, mesyl group, and aromatic substituent [2] [6].
The aromatic carbon-hydrogen stretching vibrations appear as weak absorptions in the region 3030-3100 wave numbers per centimeter [7] [6]. These bands are characteristic of aromatic compounds and confirm the presence of the phenyl substituent [7] [6]. The relatively weak intensity results from the symmetrical nature of the carbon-hydrogen bonds in the benzene ring [7] [6].
Aliphatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions at 2920-2980 wave numbers per centimeter [6] [2]. These bands correspond to the methyl and methylene groups present in the mesyl substituent and aziridine ring [6] [2]. The frequency positions are typical for carbon-hydrogen stretches in electron-deficient environments [6] [2].
The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the region 1600-1500 wave numbers per centimeter [7] [6]. These characteristic aromatic skeletal vibrations confirm the presence of the benzene ring and indicate the substitution pattern [7] [6].
The most diagnostic infrared absorptions arise from the sulfonyl group vibrations [2] [6]. The asymmetric sulfonyl stretch appears as a strong absorption at 1340-1360 wave numbers per centimeter, while the symmetric sulfonyl stretch manifests at 1140-1180 wave numbers per centimeter [2] [6]. These intense absorptions are characteristic of sulfonyl compounds and provide definitive evidence for the mesyl substituent [2] [6].
The aziridine ring carbon-nitrogen stretching vibration appears as a medium-intensity absorption at 1020-1080 wave numbers per centimeter [2] [6]. This band is characteristic of three-membered nitrogen heterocycles and confirms the presence of the aziridine ring [2] [6].
Aromatic carbon-hydrogen bending vibrations generate strong absorptions in the region 800-900 wave numbers per centimeter [7] [6]. These out-of-plane bending modes are characteristic of monosubstituted benzene derivatives and confirm the substitution pattern of the phenyl ring [7] [6].
The sulfonamide sulfur-nitrogen stretching vibration appears as a medium-intensity absorption at 950-1000 wave numbers per centimeter [2] [6]. This band is diagnostic for sulfonamide linkages and confirms the connection between the mesyl group and the aziridine nitrogen [2] [6].
The aromatic substitution pattern is confirmed by strong absorptions at 690-770 wave numbers per centimeter [7] [6]. These bands are characteristic of monosubstituted benzene rings and support the structural assignment [7] [6].
Table 3: Infrared Spectroscopic Data for N-Mesyl-2-phenylaziridine
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3030-3100 | weak | Aromatic C-H stretching |
| Aliphatic C-H stretch | 2920-2980 | medium | Methyl C-H stretching |
| Aromatic C=C stretch | 1600-1500 | medium | Aromatic ring vibrations |
| Sulfonyl S=O stretch (asymmetric) | 1340-1360 | strong | Asymmetric SO2 stretch |
| Sulfonyl S=O stretch (symmetric) | 1140-1180 | strong | Symmetric SO2 stretch |
| C-N stretch (aziridine) | 1020-1080 | medium | Aziridine ring C-N stretch |
| Aromatic C-H bend | 800-900 | strong | Out-of-plane aromatic bending |
| Sulfonyl S-N stretch | 950-1000 | medium | Sulfonamide S-N stretch |
| Aromatic substitution | 690-770 | strong | Monosubstituted benzene |
Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of N-Mesyl-2-phenylaziridine [8] [9]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the structural features and bonding relationships within the molecule [8] [9].
The molecular ion peak appears at mass-to-charge ratio 197, corresponding to the molecular formula C9H11NO2S [10] [8]. The molecular ion typically exhibits moderate intensity (15-25% relative intensity) due to the inherent instability of the charged species under electron ionization conditions [8] [9].
The base peak occurs at mass-to-charge ratio 118, representing the loss of the mesyl group (-SO2CH3, 79 mass units) from the molecular ion [8] [9]. This fragmentation pattern reflects the preferential α-cleavage at the nitrogen-sulfur bond, a characteristic fragmentation pathway for sulfonamide compounds [8] [9]. The resulting fragment corresponds to the 2-phenylaziridine cation, which exhibits enhanced stability due to the aromatic substituent [8] [9].
A significant fragment ion appears at mass-to-charge ratio 104 (45-60% relative intensity), representing the loss of the phenyl group (-C6H5, 77 mass units) from the molecular ion [8] [9]. This fragmentation involves β-cleavage at the aziridine ring, leading to the formation of a mesyl-substituted aziridine fragment [8] [9].
The tropylium ion (C7H7+) manifests at mass-to-charge ratio 91 with high relative intensity (80-95%) [8] [9]. This fragment arises from benzylic fragmentation processes and represents one of the most stable carbocations in mass spectrometry [8] [9]. The formation of the tropylium ion indicates the presence of the benzyl or phenyl substituent and provides structural confirmation [8] [9].
The mesyl cation (CH3SO2+) appears at mass-to-charge ratio 79 with moderate intensity (25-40%) [8] [9]. This fragment results from rearrangement processes involving the sulfonyl group and confirms the presence of the mesyl substituent [8] [9].
The phenyl cation (C6H5+) generates a fragment at mass-to-charge ratio 77 with moderate intensity (40-55%) [8] [9]. This fragment arises from direct cleavage of the aromatic ring and provides additional evidence for the phenyl substituent [8] [9].
Lower mass fragments include the cyclopentadienyl cation (C5H5+) at mass-to-charge ratio 65 (20-35% intensity) and the fragment C4H3+ at mass-to-charge ratio 51 (15-25% intensity) [8] [9]. These fragments result from further fragmentation and ring contraction processes [8] [9].
Table 4: Mass Spectrometric Fragmentation Data for N-Mesyl-2-phenylaziridine
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pattern | Mechanistic Pathway |
|---|---|---|---|
| 197 [M]⁺ | 15-25 | Molecular ion | Molecular ion formation |
| 118 | 100 (base peak) | Loss of mesyl group (-SO2CH3) | α-cleavage at N-S bond |
| 104 | 45-60 | Loss of phenyl group (-C6H5) | β-cleavage at aziridine ring |
| 91 | 80-95 | Tropylium ion (C7H7⁺) | Benzylic fragmentation |
| 79 | 25-40 | Mesyl cation (CH3SO2⁺) | Sulfonyl group rearrangement |
| 77 | 40-55 | Phenyl cation (C6H5⁺) | Aromatic ring fragmentation |
| 65 | 20-35 | Cyclopentadienyl cation (C5H5⁺) | Ring contraction |
| 51 | 15-25 | C4H3⁺ fragment | Further fragmentation |